molecular formula C12H13NO2 B8716464 (5-Ethoxyquinolin-3-yl)methanol

(5-Ethoxyquinolin-3-yl)methanol

Cat. No.: B8716464
M. Wt: 203.24 g/mol
InChI Key: LDLSAIBZQUZWTH-UHFFFAOYSA-N
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Description

(5-Ethoxyquinolin-3-yl)methanol is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 5 and a hydroxymethyl (-CH₂OH) group at position 3. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic framework.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(5-ethoxyquinolin-3-yl)methanol

InChI

InChI=1S/C12H13NO2/c1-2-15-12-5-3-4-11-10(12)6-9(8-14)7-13-11/h3-7,14H,2,8H2,1H3

InChI Key

LDLSAIBZQUZWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(C=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Substituent Position: The ethoxy group at position 5 (vs. methoxy at position 2) alters electronic and steric effects.
  • Substituent Type : Ethoxy’s larger size increases lipophilicity (logP ~1.5 vs. ~1.2 for methoxy), which could enhance bioavailability but reduce aqueous solubility.
  • Synthesis: The 73% yield for (2-methoxyquinolin-3-yl)methanol suggests efficient protocols for methoxy analogs, but ethoxy variants may require longer reaction times or modified conditions due to steric effects .

Broader Context from Heterocyclic Analogs

  • : Pyrazole-thiophene hybrids (e.g., compound 7a/b) use 1,4-dioxane and triethylamine in synthesis . Similar polar aprotic solvents might apply to quinoline methanol derivatives, but ethoxy’s steric demand could necessitate higher temperatures or catalysts.
  • : Quinoxaline-thiadiazole hybrids emphasize spectral characterization (e.g., NMR, IR) . For (5-Ethoxyquinolin-3-yl)methanol, distinct ¹H-NMR signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and hydroxymethyl (δ ~4.5 ppm) would differentiate it from methoxy analogs.

Research Implications

  • Drug Development : Ethoxy substitution may optimize pharmacokinetics compared to methoxy analogs, but position 5’s electronic effects require further study.
  • Material Science: Increased molecular weight and lipophilicity could make this compound suitable for hydrophobic coatings or organic semiconductors.

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